molecular formula C4H11ClN2O B112555 2-Amino-N-methylpropanamide hydrochloride CAS No. 38215-73-5

2-Amino-N-methylpropanamide hydrochloride

Cat. No.: B112555
CAS No.: 38215-73-5
M. Wt: 138.59 g/mol
InChI Key: UHWFDFLWTAIHRE-UHFFFAOYSA-N
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Description

2-Amino-N-methylpropanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a hydrochloride salt of an organic base, specifically an amine. This compound is commonly used in pharmaceuticals to improve the water solubility of drugs . It appears as a solid and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-N-methylpropanamide with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amide derivatives, while substitution reactions can produce a variety of substituted amides .

Mechanism of Action

The mechanism of action of 2-Amino-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-methylpropanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to improve the water solubility of drugs and its potential biological activities make it a valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

2-amino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFDFLWTAIHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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